Thorium-227

Catalog No.
S585314
CAS No.
15623-47-9
M.F
Th
M. Wt
227.0277 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thorium-227

CAS Number

15623-47-9

Product Name

Thorium-227

IUPAC Name

thorium-227

Molecular Formula

Th

Molecular Weight

227.0277 g/mol

InChI

InChI=1S/Th/i1-5

InChI Key

ZSLUVFAKFWKJRC-FTXFMUIASA-N

SMILES

[Th]

Synonyms

227Th radioisotope, Th-227 radioisotope, Thorium-227

Canonical SMILES

[Th]

Isomeric SMILES

[227Th]

Thorium-227 is a radioactive isotope of thorium, characterized by its atomic number 90 and a mass number of 227. It is part of the actinide series and is notable for its emission of alpha particles, which are a form of ionizing radiation. With a half-life of approximately 18.7 days, thorium-227 undergoes decay through a series of alpha emissions, ultimately leading to the formation of stable lead isotopes. This isotope is primarily found in trace amounts in natural thorium ores and can be isolated for various applications, particularly in medical therapies.

Typical of actinides. It can react with oxygen to form thorium dioxide when heated in air. The general reaction can be represented as:

4Th+O22Th2O44\text{Th}+\text{O}_2\rightarrow 2\text{Th}_2\text{O}_4

In aqueous solutions, thorium-227 can form complexes with various ligands, which is crucial for its application in targeted alpha therapy. For instance, thorium-227 can be chelated with hydroxypyridinonate ligands to improve its stability and targeting capabilities in therapeutic applications .

The synthesis of thorium-227 typically involves isolating it from natural thorium sources or generating it through nuclear reactions. One common method includes irradiating thorium-226 with neutrons in a nuclear reactor, which subsequently decays into thorium-227. Additionally, chemical methods for producing thorium compounds often involve reacting thorium hydroxide with nitric acid to yield soluble thorium nitrate:

Th OH 4+4HNO3Th NO3)4+4H2O\text{Th OH }_4+4\text{HNO}_3\rightarrow \text{Th NO}_3)_4+4\text{H}_2\text{O}

For therapeutic applications, efficient chelators are developed to bind thorium-227 securely, enhancing its stability and targeting properties .

Unique FeaturesThorium-22718.7 daysAlphaTargeted alpha therapyHigh linear energy transfer; short rangeRadium-22311.43 daysAlphaBone metastases treatmentFirst daughter product of thorium-227Actinium-22510.0 daysAlphaCancer treatmentUsed in targeted alpha therapyBismuth-21346 minutesAlphaTargeted alpha therapyShort half-life; effective for rapid treatmentLead-21210.64 hoursAlphaTargeted alpha therapyDaughter product of thorium decay chain

Thorium-227's distinct advantage lies in its longer half-life compared to other alpha-emitting radionuclides like bismuth-213 and lead-212, allowing for more extended therapeutic applications while maintaining effective targeting capabilities .

Studies have focused on the interaction of thorium-227 with various chelators to enhance its therapeutic efficacy. Research indicates that certain ligands can form stable complexes with thorium-227, which are critical for ensuring effective delivery to target tissues. For example, ligands derived from hydroxypyridinone have demonstrated high stability and efficient chelation yields within short time frames . Interaction studies also assess the biological impact of these complexes on cancer cells and their potential side effects.

UNII

4KXD924K30

Wikipedia

Thorium 227

Dates

Last modified: 07-20-2023

Explore Compound Types